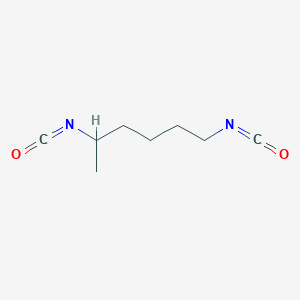

Hexane, 1,5-diisocyanato-

Description

Structure

3D Structure

Properties

CAS No. |

86850-80-8 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

1,5-diisocyanatohexane |

InChI |

InChI=1S/C8H12N2O2/c1-8(10-7-12)4-2-3-5-9-6-11/h8H,2-5H2,1H3 |

InChI Key |

ZDZKBUGUIJFYOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCN=C=O)N=C=O |

Origin of Product |

United States |

Significance and Context in Organic and Polymer Chemistry Research

The significance of Hexane, 1,5-diisocyanato- (1,5-PDI) in chemical research is primarily linked to its role as a monomer in the synthesis of advanced polymers, particularly polyurethanes. The reactivity of its two isocyanate groups with compounds containing active hydrogen atoms, such as polyols and amines, allows for the formation of urethane (B1682113) and urea (B33335) linkages, respectively. This reaction is the foundation of polyurethane chemistry, creating long polymer chains that can be crosslinked to produce materials with tailored properties. nih.gov

Recent research has highlighted 1,5-PDI in the context of sustainable chemistry. Innovations include its production from bio-derived 1,5-pentanediamine, which offers a more sustainable alternative to petroleum-based feedstocks. rsc.org Polyisocyanates based on 1,5-PDI are being developed for use in coatings and paints, demonstrating good resistance to weathering and solvents. rsc.org A notable commercial product is an aliphatic polyisocyanurate derived from bio-based 1,5-pentamethylene diisocyanate, which has a significant biomass content. rsc.org

In polymer synthesis, the structure of the diisocyanate monomer is critical in determining the final properties of the polymer. For instance, studies comparing polyurethanes synthesized from different diols have shown that variations in the monomer backbone, such as using 3-methyl-1,5-pentanediol, can significantly alter the modulus and flexibility of the resulting material. researchgate.net While this study did not use 1,5-PDI directly, it illustrates the principle that the isomeric structure of monomers like 1,5-PDI is a crucial tool for chemists to fine-tune polymer characteristics. The linear and symmetric nature of 1,5-PDI contributes to the creation of polymers with specific mechanical and chemical resistance profiles.

Table 1: Physicochemical Properties of Hexamethylene Diisocyanate Isomers Note: Data for the less common 1,5-diisocyanatohexane is limited. Properties are primarily for the common 1,6-isomer unless otherwise specified. Data for 1,5-Diisocyanatopentane is included for context as a related linear aliphatic diisocyanate.

| Property | 1,6-Diisocyanatohexane (HDI) | 1,5-Diisocyanatopentane (PDI) |

| CAS Number | 822-06-0 wikipedia.org | 4538-42-5 |

| Molecular Formula | C8H12N2O2 wikipedia.org | OCN-(CH₂)₅-NCO |

| Molecular Weight | 168.19 g/mol chemsynthesis.com | ~140 g/mol |

| Appearance | Colorless liquid wikipedia.orgchemicalbook.com | - |

| Boiling Point | 255 °C wikipedia.orgchemsynthesis.com | - |

| Melting Point | -67 °C wikipedia.org (-55 °C chemsynthesis.com) | - |

| Density | 1.047 g/cm³ wikipedia.org (1.04 g/mL chemsynthesis.com) | - |

Historical Trajectories and Evolution of Diisocyanate Research

Phosgenation-Based Routes for Aliphatic Diisocyanates

The commercial production of hexamethylene diisocyanate has historically relied on the phosgenation of hexamethylene diamine (HMDA). rsc.orgnih.gov This process is typically carried out in an inert solvent, such as ortho-dichlorobenzene (ODCB). rsc.org The reaction proceeds in a two-step manner within a tank-shaped reactor. rsc.org Initially, HMDA is reacted with hydrogen chloride (HCl), a by-product of the process, to form an HMDA·HCl slurry. rsc.org This slurry is then subjected to phosgenation to yield HDI. rsc.org

Phosgenation methods can be broadly categorized into liquid-phase and gas-phase processes. researchgate.net The liquid-phase method is further divided into salt phosgenation and direct phosgenation. academax.com Salt phosgenation, which involves the reaction of phosgene (B1210022) with a salt of the corresponding amine (such as a hydrochloride or carbonate), has been a predominant method for producing aliphatic isocyanates like HDI. researchgate.netacademax.com This approach can be conducted under milder conditions, even at room temperature, but often involves longer reaction times and the generation of significant by-products. academax.com

Non-Phosgene Synthetic Methodologies for HDI Precursors

The significant environmental and safety risks associated with phosgene have spurred the development of alternative, non-phosgene routes for HDI synthesis. academax.com These methods typically involve the synthesis of a precursor, most commonly a dicarbamate, which is then thermally decomposed to yield the diisocyanate. windows.net

Carbamate-Based Approaches (e.g., Dimethyl Hexane-1,6-dicarbamate Synthesis)

A prominent non-phosgene route involves the synthesis of dimethyl hexane-1,6-dicarbamate (HDC or MHDC) as an intermediate. nih.govacs.org This precursor is then subjected to thermal decomposition to produce HDI. nih.govresearchgate.net

One common method for synthesizing HDC is the methoxycarbonylation of 1,6-hexanediamine (B7767898) (HDA) with dimethyl carbonate (DMC). rsc.orgacademax.com This reaction can be catalyzed by various systems. For instance, using sodium acetate (B1210297) (CH₃COONa) as a catalyst, optimal conditions were found to be a catalyst to HDA molar ratio of 1/10, a DMC to HDA molar ratio of 8, a reaction temperature of 353 K, and a reaction time of 8 hours. academax.com Another effective catalyst is 3-amino-1,2,4-triazole potassium (KATriz), a solid base catalyst that allows for 100% HDA conversion and nearly 100% MHDC selectivity at room temperature. rsc.org

Alternatively, methyl carbamate (B1207046) (MC) can be used as the carbonyl source for the carbonylation of HDA. acs.org A silanol-rich MCM-41 catalyst has been shown to be effective for this transformation. nih.govacs.org Under optimized conditions (190 °C, HDA:MC:methanol (B129727) molar ratio of 1:6:50, 10 wt% catalyst, 3 hours), a 92.6% yield of HDC can be achieved with 100% conversion of HDA. acs.org

A particularly "green" approach involves the one-pot synthesis of HDC from carbon dioxide (CO₂), methanol, and HDA. researchgate.net Using CeO₂ nanorods as a catalyst in a 1-methyl-2-pyrrolidinone (B7775990) (NMP) solvent, an HDC yield of about 80% has been reported under optimized conditions. researchgate.net

Catalyzed One-Pot Synthetic Routes to Dicarbamates

Building on the carbamate-based approaches, one-pot syntheses offer a more streamlined and efficient pathway to dicarbamates. These methods combine the synthesis of the carbamate from readily available starting materials in a single reaction vessel.

One such method is the one-pot synthesis of dialkyl hexane-1,6-dicarbamates from 1,6-hexanediamine (HDA), urea (B33335), and an alcohol over a zinc-incorporated berlinite (B1174126) (ZnAlPO₄) catalyst. researchgate.netmdpi.com For the synthesis of dibutyl hexane-1,6-dicarbamate, a yield of 89.7% with 98.4% conversion of HDA was achieved at 493 K over 6 hours under 1.2 MPa pressure. mdpi.com The proposed mechanism involves the formation of a hexane-1,6-diurea intermediate from the reaction of HDA and urea, followed by alcoholysis to the dicarbamate. mdpi.com The removal of ammonia (B1221849) is crucial as the reactions are reversible. mdpi.com

Another efficient one-pot, two-stage process involves the synthesis of diphenyl N,N'-alkenylbiscarbamates from an aliphatic diamine and diphenyl carbonate (DPC), followed by in-situ thermolysis to the diisocyanate. scispace.com This method, conducted in diphenyl ether solution, has yielded HDI in 71% yield without the use of toxic phosgene or metal catalysts. scispace.com

Catalytic Systems and Optimization in HDI Synthesis Pathways

The efficiency and selectivity of both the formation of dicarbamate precursors and their subsequent decomposition into HDI are heavily reliant on the catalytic system employed.

For the synthesis of dimethyl hexane-1,6-dicarbamate, various catalysts have been shown to be effective, as detailed in the table below.

| Catalyst System | Reactants | Yield of Dicarbamate | Reference |

| 3-amino-1,2,4-triazole potassium (KATriz) | 1,6-hexanediamine (HDA), Dimethyl carbonate (DMC) | ~100% | rsc.org |

| Silanol-rich MCM-41 | 1,6-hexanediamine (HDA), Methyl carbamate (MC) | 92.6% | acs.org |

| Sodium Acetate (CH₃COONa) | 1,6-hexanediamine (HDA), Dimethyl carbonate (DMC) | Not specified, optimal conditions reported | academax.com |

| CeO₂ nanorods | CO₂, Methanol, 1,6-hexanediamine (HDA) | ~80% | researchgate.net |

| Zinc-incorporated berlinite (ZnAlPO₄) | 1,6-hexanediamine (HDA), Urea, Butanol | 89.7% (for dibutyl hexane-1,6-dicarbamate) | mdpi.com |

The subsequent thermal decomposition of the dicarbamate precursor to HDI is also a critical, catalyst-dependent step. windows.net Zinc-containing catalysts have shown particular promise in this reaction. researchgate.net

The phosgene-free synthesis of HDI via the decomposition of dimethylhexane-1,6-dicarbamate (HDU) has been successfully carried out using a zinc-incorporated berlinite (ZnAlPO₄) catalyst in a fixed-bed reactor. nih.gov Under optimized conditions (4.8 wt% HDU in dioctyl phthalate (B1215562), 623 K), a yield of 89.4% for HDI was achieved. nih.gov This catalyst demonstrated good on-stream stability and could be regenerated and reused. nih.gov

Bimetallic catalysts have also been explored. A Zn-Co bimetallic catalyst supported on ZSM-5 has been shown to be highly effective for the thermal decomposition of HDC. rhhz.netresearchgate.net With a Zn-2Co/ZSM-5 catalyst, 100% conversion of HDC with 91.2% selectivity to HDI was achieved in 2.5 hours. rhhz.net The synergy between the cobalt and zinc species is believed to contribute to the high catalytic performance. rhhz.net

Other metal oxides such as ZnO, Bi₂O₃, and Al₂O₃ have also been evaluated for the cleavage of carbamates to isocyanates. nih.gov For the decomposition of HDU, basic Al₂O₃ has exhibited excellent catalytic performance, achieving a 93% yield of HDI under specific gas-phase conditions. academax.com

The table below summarizes the performance of various catalysts in the decomposition of dimethylhexane-1,6-dicarbamate to HDI.

| Catalyst System | Solvent/Phase | HDI Yield | Reference |

| Zinc-incorporated berlinite (ZnAlPO₄) | Dioctyl phthalate (DOP) | 89.4% | nih.gov |

| Zn-Co/ZSM-5 | Chlorobenzene | 91.2% (selectivity) | rhhz.net |

| Basic Al₂O₃ | Gas Phase | 93% | academax.com |

| Co₃O₄/ZSM-5 | Chlorobenzene | 92.8% | cip.com.cn |

The development of these advanced catalytic systems is crucial for optimizing non-phosgene routes to HDI, making them more economically viable and environmentally sustainable alternatives to traditional phosgenation processes.

Reaction Mechanisms and Kinetics of Hexamethylene Diisocyanate

Electrophilic Nature and Reactivity of Isocyanate Groups

The reactivity of Hexamethylene Diisocyanate (HDI) is fundamentally governed by the electrophilic character of the carbon atom within the isocyanate (-N=C=O) functional group. poliuretanos.netsemanticscholar.org This electrophilicity arises from the significant electronegativity difference between the carbon, nitrogen, and oxygen atoms, which results in a partial positive charge on the central carbon atom. semanticscholar.org This makes the isocyanate group highly susceptible to attack by nucleophiles, which are species with electron-rich centers. wikipedia.org

The general reactivity of isocyanates is influenced by the nature of the substituent attached to the isocyanate group. Electron-withdrawing groups tend to increase the reactivity, while electron-donating groups decrease it. poliuretanos.net As an aliphatic diisocyanate, HDI is generally less reactive than aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). cdc.govca.gov This is because the aromatic ring has an electrophilic effect that further enhances the partial positive charge on the isocyanate carbon, leading to lower activation energies for reactions. ca.govresearchgate.net

The two isocyanate groups in HDI are linked by a flexible hexamethylene chain. This aliphatic nature contributes to the superior weathering resistance of materials derived from HDI compared to their aromatic counterparts. While the two isocyanate groups in HDI are chemically equivalent, the reactivity of the second group can be influenced by the reaction of the first, a phenomenon that can be affected by factors like intramolecular hydrogen bonding. rsc.org

Nucleophilic Addition Reactions with HDI

The core of HDI's utility in polymer chemistry lies in its ability to undergo nucleophilic addition reactions with a variety of compounds containing active hydrogen atoms. poliuretanos.net These reactions are the basis for the formation of polyurethanes and polyureas.

The reaction of HDI with alcohols, known as alcoholysis, results in the formation of urethane (B1682113) linkages (-NH-CO-O-). wikipedia.org This reaction is the fundamental step in the synthesis of polyurethanes. wikipedia.org When HDI reacts with a diol or a polyol (a molecule with multiple hydroxyl groups), a polymer chain is formed. wikipedia.org The reaction proceeds through a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate group. poliuretanos.net

The kinetics of the HDI-alcohol reaction have been studied extensively. The reaction can be influenced by several factors, including temperature, solvent, and the presence of catalysts. rsc.orgmdpi.com The reactivity of alcohols with isocyanates generally follows the order: primary > secondary > tertiary, due to steric hindrance. ugent.be The reaction can also be autocatalyzed by the urethane product itself. researchgate.net

Table 1: Kinetic Parameters for the Reaction of HDI with Alcohols

| Reactant System | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| HDI and butan-1-ol | 50-80 | Pseudo first-order | Not specified | rsc.org |

| HDI and Poly(hexamethylene carbonate-co-caprolactone)diol | Not specified | Not specified | ~45 | researchgate.net |

| HDI and Polypropylene (B1209903) glycols | Not specified | Not specified | Varies with PPG MW | allenpress.com |

This table provides an overview of kinetic data from different studies. Direct comparison may be limited due to varying experimental conditions.

Aminolysis, the reaction of HDI with amines, leads to the formation of urea (B33335) linkages (-NH-CO-NH-). wikipedia.org This reaction is typically much faster than alcoholysis due to the higher nucleophilicity of the amine group compared to the hydroxyl group. csic.es When HDI reacts with a diamine, a polyurea is formed. wikipedia.org

The reaction with a primary or secondary amine involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. commonorganicchemistry.com If the newly formed urea group reacts with another isocyanate molecule, a biuret (B89757) is formed. wikipedia.orgmdpi.com In the context of HDI reacting with a diamine, the initial product is a urea, and further reaction can lead to the formation of bisureas, where both isocyanate groups of an HDI molecule have reacted to form urea linkages.

The reaction of HDI with water, or hydrolysis, is a complex process. nih.gov The initial step is the nucleophilic addition of water to the isocyanate group, which forms an unstable carbamic acid intermediate. cdc.govnih.gov This intermediate then decomposes to form a primary amine (1,6-hexanediamine in the case of HDI) and carbon dioxide gas. wikipedia.orgcdc.govnih.govalipa.org

The amine product of hydrolysis is itself reactive and can undergo aminolysis with another HDI molecule to form a urea linkage. cdc.govnih.govoecd.org This subsequent reaction can lead to the formation of oligomers and polyureas. alipa.orgoecd.org The hydrolysis of HDI is generally rapid, with a reported half-life of less than 10 minutes in water. cdc.gov However, the formation of an insoluble polyurea crust can sometimes encapsulate unreacted HDI, slowing down its complete hydrolysis. cdc.gov

Intramolecular and Intermolecular Reaction Pathways

HDI can participate in both intramolecular and intermolecular reactions. Intermolecular reactions, which occur between different molecules, are the basis for polymerization. For example, the reaction of HDI with diols or diamines to form polyurethanes and polyureas are intermolecular processes. wikipedia.org Similarly, the self-polymerization of HDI, such as trimerization to form isocyanurates, is an intermolecular reaction. sci-hub.st

Intramolecular reactions, which occur within the same molecule, can also take place, particularly in the context of polymer chain modification. For instance, in the synthesis of single-chain polymer nanoparticles, HDI can be used as a cross-linker where it reacts with hydroxyl groups along a single polymer chain, causing the chain to collapse. rsc.org In some cases, intramolecular hydrogen bonding can influence the reactivity of the second isocyanate group after the first has reacted. rsc.org The reaction of HDI can also lead to intramolecular cross-linking within proteins. nih.gov

Kinetic and Thermodynamic Parameters Governing HDI Reactions

The rates and outcomes of HDI reactions are governed by kinetic and thermodynamic parameters. The activation energy (Ea) is a key kinetic parameter that represents the minimum energy required for a reaction to occur. As an aliphatic diisocyanate, HDI generally exhibits higher activation energies for its reactions compared to aromatic diisocyanates, which accounts for its lower reactivity. researchgate.net

For the uncatalyzed reaction of HDI with a poly(carbonate-co-ester)diol, an activation energy of approximately 45 kJ/mol has been reported. researchgate.net In another study, the activation energy for the hydrolysis of an HDI-cysteine methyl ester adduct was found to be 70.6 kJ/mol, which was significantly higher than for corresponding aromatic diisocyanate adducts, indicating greater stability. acs.org

Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of activation also provide insight into the reaction mechanism. For the uncatalyzed reaction of HDI with a poly(carbonate-co-ester)diol, a negative entropy of activation (-173.5 J K⁻¹ mol⁻¹) was reported, suggesting a highly ordered transition state. researchgate.netconicet.gov.ar

Table 2: Selected Thermodynamic Parameters for HDI Reactions

| Reaction System | Parameter | Value | Reference |

| Uncatalyzed HDI/Poly(carbonate-co-ester) diol | ΔH* (Activation Enthalpy) | 40.2 kJ/mol | researchgate.netconicet.gov.ar |

| Uncatalyzed HDI/Poly(carbonate-co-ester) diol | ΔS* (Activation Entropy) | -173.5 J K⁻¹ mol⁻¹ | researchgate.netconicet.gov.ar |

| Autocatalyzed HDI/Poly(carbonate-co-ester) diol | ΔH* (Activation Enthalpy) | 86.7 kJ/mol | conicet.gov.ar |

| Autocatalyzed HDI/Poly(carbonate-co-ester) diol | ΔS* (Activation Entropy) | -52.1 J K⁻¹ mol⁻¹ | conicet.gov.ar |

This table presents thermodynamic data for a specific reaction system and should be interpreted within that context.

The study of these parameters is crucial for controlling the polymerization process and tailoring the properties of the final polyurethane or polyurea materials.

Influence of Solvent Systems on Reaction Mechanisms and Rates

The nucleophilicity of the solvent can directly impact the reaction. For instance, in the context of blocked isocyanates, solvents with tertiary amine nitrogen can abstract a proton from the blocked isocyanate nitrogen, which facilitates its transfer back to the blocking agent and increases the rate of free isocyanate formation. rsc.org Dipolar aprotic solvents are also noted for their effects on these reactions. rsc.org

In the synthesis of HDI-based polyurethanes, the presence of moisture within the solvent system can lead to side reactions. Water reacts with the isocyanate groups to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. nih.govoecd.org This newly formed amine can then react with another isocyanate group to form urea linkages. kpi.ua Research on the reaction of HDI in a dimethylformamide (DMF) system showed that moisture participates in the reaction, influencing the final product through hydrogen bonding and the formation of crosslinked ureido structures. researchgate.netasianpubs.org The presence of moisture was found to increase the activation energy and reaction enthalpy compared to a moisture-free system. asianpubs.org

Hydrolysis of HDI is slow in pure water without a catalyst but is significantly accelerated in the presence of certain buffers. cdc.gov The choice of an inert solvent is also crucial in the production of HDI itself. Solvents are used to dilute the raw materials, which reduces the concentration of isocyanate and promotes the desired reaction while minimizing side reactions. google.com Inert solvents that are more volatile than the product can act as a carrier gas to remove by-products, thereby improving the transformation efficiency. google.com

The table below summarizes the influence of various solvent systems and conditions on HDI reactions.

| Solvent/Condition | Reactants | Observed Effect on Mechanism and Rate | Citation |

| Various Solvents | Phenyl Isocyanate & Alcohols | The reaction of isocyanates with alcohols is influenced by the solvent environment. | acs.org |

| Tetrahydrofuran (THF) | HDI-based polyurethanes | The hydrodynamic volume and conformation of polyurethane chains are solvent-dependent, affecting properties and analytical measurements. | kpi.ua |

| Dimethylformamide (DMF) with Moisture | HDI & HO-terminated poly(lactide-co-p-dioxanone) | Moisture participates in the reaction, forming urea linkages and affecting the product's structure through hydrogen bonding. Activation energy and reaction enthalpy are increased. | researchgate.netasianpubs.org |

| Aqueous System (Hydrolysis) | HDI & Water | The reaction is slow without catalysts. cdc.gov It results in the formation of 1,6-diaminohexane and polyurea. oecd.orgnih.gov The rate is dependent on the initial HDI concentration and temperature. oecd.org | |

| Inert Solvents (e.g., Toluene, Benzene, Ethers) | Hexamethylene diurethane (for HDI production) | Dilutes reactants, reducing side reactions. Volatile solvents can act as carrier gas to remove alcohol by-products, improving efficiency. | google.com |

Catalyst Effects on Reaction Selectivity and Efficiency

Catalysts are pivotal in controlling the reaction of Hexamethylene diisocyanate (HDI), profoundly affecting reaction rates, altering kinetic orders, and directing the selectivity towards desired products like urethanes, isocyanurates, or ureas. The uncatalyzed reaction between HDI and an acrylic polyol follows second-order kinetics, but this changes to first-order with respect to the isocyanate (NCO) group when a catalyst like dibutyltin (B87310) dilaurate (DBTDL) is introduced. usm.edu

Organometallic Catalysts Organometallic compounds are widely used and highly effective catalysts. The catalytic activity is a function of both the metal center and the associated organic ligand. turkchem.net In a polyester/HDI system, zirconium and manganese complexes with 2,4-pentanedione demonstrated high reactivity. turkchem.net Dibutyltin dilaurate (DBTDL) is a common and potent catalyst for the urethane reaction. usm.eduresearchgate.net A proposed mechanism for DBTDL catalysis involves an equilibrium association between the hydroxyl groups of the polyol and the catalyst, forming an active anion that then interacts with the isocyanate group to generate the urethane linkage. usm.edu Increasing the acidity of the system has been shown to retard this catalytic urethane formation. usm.edu Bismuth compounds are also used as polyurethane catalysts. researchgate.net

Amine and Acid Catalysts Tertiary amines, such as 1,4-diazabicyclo allenpress.comallenpress.comallenpress.comoctane (DABCO) and 1,8-diazabicyclo cdc.govusm.eduundec-7-ene (DBU), are effective catalysts, particularly for aromatic isocyanates, though their efficiency can be lower compared to organotin compounds for aliphatic isocyanates like HDI. turkchem.nettandfonline.com Guanidines, another class of basic organocatalysts, have shown high activity. tandfonline.com However, a drawback of guanidines is their lack of selectivity, as they tend to catalyze the reaction of isocyanates with water as readily as with alcohols. tandfonline.com

Conversely, acidic catalysts have also been developed. Phenyl phosphonic acid derivatives show enhanced catalytic activity and, crucially, better selectivity for the alcohol-isocyanate reaction over the water-isocyanate reaction. tandfonline.com The efficiency of these acid catalysts is often related to their acidity. tandfonline.com

The hydrolysis of HDI is markedly catalyzed by simple carboxylic acids and bicarbonate. nih.gov In one study, the catalytic efficiency for hydrolysis increased in the order of formic acid, oxalic acid, acetic acid, lactic acid, citric acid, and carbonic acid, with a 20 mM bicarbonate buffer being optimal. nih.gov

Catalysis for Cyclization Reactions Catalysts are also essential for controlling the oligomerization of HDI, such as dimerization and trimerization (cyclization). While the uncatalyzed trimerization of aliphatic isocyanates does not typically occur, various catalysts can promote this reaction to form isocyanurates, which are valuable as curing agents. sci-hub.st Tri-n-butyl phosphine (B1218219) (TBP) has been used to catalyze the cyclotrimerization of HDI, showing good selectivity for trimers under specific reaction conditions. sci-hub.st Unlike phosphines which have been used for the dimerization of aromatic isocyanates, TBP was found to favor the more thermodynamically stable trimer when reacting with HDI. sci-hub.st

Latent Catalysts For applications requiring a long pot life followed by rapid curing, latent catalysts are employed. A study on 1,8-diazabicyclo cdc.govusm.eduundec-7-ene (DBU) intercalated into α-zirconium phosphates (α-ZrP·DBU) demonstrated such behavior. mdpi.com These catalysts showed very low activity for the HDI-phenol reaction at 25°C, providing an extended pot life, but became highly active when heated to 60°C, leading to rapid conversion. mdpi.com

The tables below provide a summary of research findings on various catalysts for HDI reactions.

Table of Catalyst Efficiency and Selectivity

| Catalyst | Reactants | Key Findings | Citation |

|---|---|---|---|

| Dibutyltin dilaurate (DBTDL) | Acrylic Polyol & HDI Trimer | Changes reaction kinetics from second-order to first-order (w.r.t. NCO). Rate is retarded by increased acidity. | usm.edu |

| Zirconium/Manganese complexes | Polyester & HDI | Ligand choice dramatically affects catalytic ability. Zirconium and manganese with 2,4-pentanedione provide fast reactivity. | turkchem.net |

| α-ZrP·DBU | HDI & Phenol | Acts as a latent thermal catalyst. Low activity at 25°C (long pot life), high reactivity at 60°C. | mdpi.com |

| Phenyl phosphonic acid derivatives | Diols & Diisocyanates (HDI) | Enhanced catalytic activity and good water/alcohol selectivity compared to basic catalysts. | tandfonline.com |

| Guanidines (DBU, MTBD) | Diols & Diisocyanates (HDI) | High catalytic activity but not selective; favors reaction with water as much as with alcohols. | tandfonline.com |

| Tri-n-butyl phosphine (TBP) | HDI monomer | Catalyzes cyclotrimerization to form isocyanurates, with decent selectivity for trimers. | sci-hub.st |

| Bicarbonate / Carboxylic Acids | HDI & Water | Markedly catalyzes hydrolysis to 1,6-diaminohexane. Bicarbonate is an optimal catalyst. | nih.gov |

Polymerization Studies of Hexamethylene Diisocyanate

Oligomerization and Low Molecular Weight Polymer Formation

The controlled polymerization of HDI to form low molecular weight oligomers is a significant area of study, leading to the production of essential precursors for coatings and adhesives. sci-hub.st

Dimerization and Trimerization Pathways of HDI

The oligomerization of HDI can proceed through dimerization to form uretdiones and trimerization to form isocyanurates. sci-hub.stnih.gov While uncatalyzed dimerization of aliphatic isocyanates like HDI is not typically observed, trimerization occurs in the presence of specific catalysts. sci-hub.st

Dimerization: The formation of a four-membered uretdione ring occurs from two HDI molecules. nih.gov This dimer contains two free isocyanate groups and a cyclized moiety that can exhibit reactivity under certain conditions. nih.govplos.org The uretdione structure is generally less stable than the trimer and can dissociate back to the monomer at elevated temperatures. sci-hub.st

Trimerization: The cyclotrimerization of three HDI molecules results in a highly stable six-membered isocyanurate ring. sci-hub.stresearchgate.net This reaction is of immense commercial importance, yielding polyisocyanates with low monomer content, high functionality, and low viscosity. poliuretanos.net A variety of catalysts can be employed for the trimerization of HDI, including tertiary amines, phosphines, and quaternary ammonium (B1175870) compounds. sci-hub.st The trimerization process is essentially a self-polymerization, often resulting in a mixture of the primary trimer, as well as pentamers, heptamers, and other higher-molecular-weight oligomers. sci-hub.st

Recent research using Density Functional Theory (DFT) has proposed a two-step reaction mechanism for HDI cyclotrimerization. acs.org This involves the initial formation of a dimer, which then reacts with another HDI monomer to form the six-membered isocyanurate ring. acs.org This study also suggests that the formation of byproducts like asymmetric trimers and higher oligomers follows a similar two-step process, with the reaction energy barrier increasing with the size of the polymer. acs.org

The selection of catalyst plays a crucial role in directing the oligomerization pathway. For instance, tri-n-butylphosphine (TBP) has been shown to catalyze the formation of HDI-based polyisocyanates, yielding a mixture of trimers, pentamers, heptamers, and dimers. sci-hub.st The reaction conditions, such as temperature and catalyst concentration, significantly influence the molecular weight distribution of the resulting polyisocyanates. sci-hub.stresearchgate.net

Table 1: Comparison of HDI Dimerization and Trimerization

| Feature | Dimerization (Uretdione) | Trimerization (Isocyanurate) |

|---|---|---|

| Structure | Four-membered ring | Six-membered ring |

| HDI Units | 2 | 3 |

| Stability | Less stable, can dissociate with heat sci-hub.st | Highly stable researchgate.net |

| Formation | Generally requires specific conditions, can be a byproduct sci-hub.st | Catalytically driven, commercially significant poliuretanos.net |

| Key Product | Uretdione nih.gov | Isocyanurate researchgate.net |

Formation of Oligoureas

The reaction of hexamethylene diisocyanate with water leads to the formation of oligoureas. mdpi.comcdc.gov This process is initiated by the hydrolysis of an isocyanate group to form a primary amine and carbon dioxide. nih.govpcimag.com The resulting amine is highly reactive and rapidly reacts with another HDI molecule to form a urea (B33335) linkage. mdpi.com

This reaction can continue, leading to the formation of higher molecular weight polyureas. cdc.gov The synthesis of poly(hexamethylene urea) has been demonstrated by reacting HDI with water at a 1:1 molar ratio. mdpi.com In addition to the primary urea linkages, side reactions can occur, leading to the formation of biuret (B89757) and other complex structures. mdpi.com The biuret structure is formed from the reaction of a urea group with another isocyanate group. doxuchem.com HDI biuret is a common component in polyurethane coatings. doxuchem.com

The reaction of HDI with water is a competing process in many polyurethane formulations and can influence the final properties of the polymer. cdc.gov The formation of insoluble polyurea agglomerates can also occur. cdc.gov

Homopolymerization and Cyclic Isocyanurate Synthesis

The self-polymerization of hexamethylene diisocyanate can lead to the formation of homopolymers and cyclic structures, most notably isocyanurates. echemi.com

Homopolymerization of HDI results in a polymer chain composed of repeating HDI monomer units. echemi.com These homopolymers contain unreacted isocyanate groups, which allow for further reactions such as cross-linking. echemi.com

The most significant self-polymerization reaction of HDI is its cyclotrimerization to form isocyanurates. sci-hub.stacs.org This process is not a simple monomer addition but rather a complex reaction that yields a mixture of oligomers, including the trimer, pentamer, heptamer, and higher molecular weight species. sci-hub.st The isocyanurate trimer of HDI is a key crosslinking agent used in two-part polyurethane systems, valued for its stability and ability to impart desirable properties to coatings. poliuretanos.netgoogle.com

The synthesis of HDI-based polyisocyanates is typically carried out using catalysts to promote the trimerization reaction. sci-hub.st The choice of catalyst and reaction conditions such as temperature and reaction time are critical in controlling the distribution of oligomers in the final product. sci-hub.stresearchgate.net For instance, studies have shown that using tri-n-butylphosphine (TBP) as a catalyst allows for the preparation of solvent-free HDI-based polyisocyanates. sci-hub.stresearchgate.net Characterization techniques such as gel permeation chromatography (GPC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to identify the different oligomeric structures formed during the reaction. sci-hub.stacs.org

Copolymerization in Advanced Polymer Systems

Hexamethylene diisocyanate is a versatile monomer used in the synthesis of a wide array of advanced polymer systems through copolymerization. Its linear and aliphatic structure contributes to the flexibility and weather resistance of the resulting polymers. doxuchem.comelastas.lt

Linear Polyurethane Formation with Diverse Polyols

Linear polyurethanes are synthesized through the polyaddition reaction of HDI with various diols or polyols. elastas.lt The hydroxyl groups of the polyol react with the isocyanate groups of HDI to form urethane (B1682113) linkages. researchgate.net A wide range of polyols can be used, including:

Polyether polyols: such as polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG). researchgate.netallenpress.com

Polyester polyols: including those derived from poly(ε-caprolactone) (PCL). wiley.comnih.gov

Bio-based polyols: derived from sources like castor oil. primescholars.com

The properties of the resulting polyurethane are highly dependent on the type and molecular weight of the polyol used. allenpress.com For example, using diols leads to the formation of linear polymers, while polyols with higher functionality can be used to introduce branching. elastas.lt

The kinetics of the reaction between HDI and polyols have been studied extensively. researchgate.netallenpress.com Non-catalyzed reactions have been observed to deviate from simple second-order kinetics, suggesting an autocatalytic effect from the formed urethane groups. researchgate.net The reaction rate is also influenced by the solvent and the molecular weight of the polyol. researchgate.netallenpress.com To achieve practical reaction rates, catalysts are often employed. turkchem.net

Table 2: Examples of Polyols Used in Linear Polyurethane Synthesis with HDI

| Polyol Type | Specific Example(s) | Resulting Polymer Characteristics | Reference(s) |

|---|---|---|---|

| Polyether Polyol | Polyethylene glycol (PEG), Polypropylene glycol (PPG) | Flexible, versatile polymers | researchgate.netallenpress.com |

| Polyester Polyol | Poly(ε-caprolactone) (PCL) | Hydrophobic networks with good mechanical properties | wiley.comnih.gov |

| Bio-based Polyol | Castor Oil | Polyurethanes with properties dependent on synthesis conditions | primescholars.com |

| Sugar-based Cooligomer | Sucrose-HDI Cooligomers | Used as new polyols for novel polyurethane networks | nih.gov |

Cross-linking and Network Polymer Architecture Design

HDI and its derivatives, particularly the isocyanurate trimer and biuret, are widely used as cross-linking agents to create network polymer architectures. google.comresearchgate.net These cross-linked structures provide enhanced mechanical properties, chemical resistance, and thermal stability to the final material. wiley.com

The formation of a network occurs when HDI or its oligomers, which have a functionality of two or more, react with polyols that have a functionality of three or more. wiley.com The isocyanurate trimer of HDI, with its three reactive isocyanate groups, is a trifunctional cross-linker. wiley.com

The primary cross-linking reaction is the formation of urethane linkages between the isocyanate groups and the hydroxyl groups of the polyol. wiley.com However, other reactions can also contribute to the network structure, including the formation of:

Allophanate (B1242929) cross-links: An isocyanate group can react with a urethane linkage to form an allophanate linkage. This introduces a branch point in the polymer chain. researchgate.net

Biuret cross-links: An isocyanate group can react with a urea linkage to form a biuret linkage, which also serves as a cross-linking point. researchgate.net

The design of the network architecture can be controlled by the choice of HDI derivative (e.g., biuret or isocyanurate), the functionality of the polyol, and the stoichiometric ratio of isocyanate to hydroxyl groups. google.comresearchgate.net For example, using isocyanate-terminated prepolymers, which are then trimerized, is an effective method for synthesizing well-defined polymer networks. wiley.com This approach allows for the creation of both hydrophobic and hydrophilic networks with excellent mechanical properties. wiley.com

Novel Polymerization Reactions Involving HDI

Cyclization Polymerization with Elemental Sulfur

A groundbreaking development in polymer chemistry is the cyclization polymerization of elemental sulfur (S₈) with aliphatic diisocyanates like HDI. researchgate.net This reaction, which can be catalyzed by the organic base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) at room temperature, results in the formation of polymers where the monomer units are linked by thiadiazolidinone (B1220539) (TDZD) or cyclic isocyanurate rings. researchgate.net

The resulting polymer from the reaction of S₈ and 1,6-diisocyanatohexane (HDI) demonstrates noteworthy thermal stability and mechanical properties. researchgate.net This novel polymerization method provides a new avenue for synthesizing high-performance polymers utilizing elemental sulfur. researchgate.net Research has shown that this cyclization polymerization can produce polymers with exceptionally high adhesion to various substrates, both in air and underwater. researchgate.net For instance, underwater adhesion strength has been measured to be as high as ~26.5 MPa for poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) (PETG) and ~2.3 MPa for poly(tetrafluoroethylene) (Teflon). researchgate.net

This method stands in contrast to the more traditional synthesis of poly(thiourea)s, which can be achieved through various methods, including the reaction of diamines with carbon disulfide or thiophosgene, or the polyaddition of diamines and diisothiocyanates. unito.it While not a direct polymerization of HDI with elemental sulfur, the synthesis of thioureas, which are structural components of some of the polymers discussed, has been advanced through continuous-flow methods using aqueous polysulfide solutions. nih.gov

The development of these sulfur-containing polymers opens up possibilities for new materials with enhanced properties. For example, aromatic poly(thiourea)s have been shown to exhibit high refractive indices and good thermal stability. unito.it The unique properties of polymers derived from the cyclization polymerization of HDI and elemental sulfur make them promising candidates for a range of applications where high strength and adhesion are critical.

"Click" Chemistry Applications in Polymer Network Fabrication

"Click" chemistry, a concept that describes reactions that are high-yielding, wide in scope, and form no byproducts, has found significant application in polymer science. wikipedia.orgrsc.orgnih.gov One of the most prominent examples of a click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgrsc.orgnih.govrsc.orgnih.gov This reaction has been utilized to functionalize polyurethanes by incorporating alkyne groups into the polymer backbone, which can then react with azides. rsc.org

Another important "click" reaction involving isocyanates is the thiol-isocyanate reaction, which forms thiourethane linkages. upc.eduscirp.orgresearchgate.netresearchgate.netchinesechemsoc.org This reaction is known for its efficiency and can be catalyzed by bases. upc.eduresearchgate.net It has been extensively used to create well-defined polymer networks with desirable properties.

The reaction between a thiol and an isocyanate group proceeds rapidly and efficiently to form a thiourethane bond. upc.eduscirp.orgresearchgate.net This "click" reaction has been employed to synthesize a variety of poly(thiourethane) (PTU) thermosets and networks. upc.educhinesechemsoc.org By using multifunctional thiols and diisocyanates like HDI, crosslinked polymer networks can be readily fabricated. upc.edumdpi.com

The properties of the resulting PTU networks can be tailored by the choice of the diisocyanate and thiol monomers. For instance, studies have compared the properties of PTUs synthesized from HDI, isophorone (B1672270) diisocyanate (IPDI), and toluene (B28343) diisocyanate (TDI), revealing differences in reaction rates and the final properties of the materials. mdpi.com The resulting PTUs have shown potential for applications such as shape memory polymers. mdpi.com

The thiol-isocyanate reaction can be catalyzed by various bases, including tertiary amines like triethylamine (B128534) (TEA) and amidine compounds. upc.edu The use of latent catalysts, which can be activated by heat or light, allows for greater control over the curing process. upc.edu

The CuAAC reaction is a powerful tool for creating 1,2,3-triazole linkages in polymer chains. wikipedia.orgrsc.orgnih.govrsc.org In the context of HDI, this typically involves first synthesizing a polymer with either azide (B81097) or alkyne pendant groups, which can then be reacted with a corresponding functionalized molecule. For example, a linear polyurethane can be synthesized using a diol containing a pending alkyne group and HDI. rsc.org This "clickable" polyurethane can then be further modified through the CuAAC reaction. rsc.org This approach allows for the precise introduction of various functionalities into the polymer structure.

The versatility of "click" chemistry provides a robust platform for the design and synthesis of complex polymer architectures from HDI, leading to materials with tailored properties for a wide range of applications.

Functionalization Chemistry Utilizing Hexamethylene Diisocyanate

Covalent Surface Functionalization of Carbon-Based Nanomaterials (e.g., Graphene Oxide)

Graphene oxide (GO), an oxidized form of graphene, possesses a range of oxygen-containing functional groups, such as hydroxyl, epoxy, and carboxyl groups, on its surface. mdpi.comresearchgate.net These groups serve as reactive sites for covalent functionalization, a process that enhances the stability and compatibility of GO with other materials. researchgate.netchemrestech.com Hexane, 1,6-diisocyanato- is an effective reagent for the covalent functionalization of GO. mdpi.com

The isocyanate groups of HDI can react with the hydroxyl and carboxylic acid groups on the GO surface to form carbamate (B1207046) and amide linkages, respectively. mdpi.comacs.org This covalent grafting of HDI onto the GO surface can significantly alter its properties. For instance, the functionalization of GO with HDI has been shown to improve its thermal stability. mdpi.com This enhancement is attributed to the crosslinking that can occur between adjacent GO sheets, mediated by the HDI molecules. mdpi.com

The degree of functionalization can be controlled by adjusting the reaction conditions, allowing for the synthesis of GO sheets with a specific density of attached HDI molecules. mdpi.com This ability to tune the functionalization level is crucial for further chemical modifications, as the remaining unreacted oxygen groups on the GO surface can be used for subsequent reactions with other organic molecules or polymers. mdpi.com The reaction of amino-functionalized graphene oxide with 1,6-diisocyanatohexane has also been explored, demonstrating the versatility of HDI in modifying graphene-based materials. rsc.org

Table 1: Impact of HDI Functionalization on Graphene Oxide Properties

| Property | Observation | Reference |

| Thermal Stability | Improved due to crosslinking between adjacent sheets. | mdpi.com |

| Dispersibility | Can be tailored for better dispersion in organic solvents. | mdpi.com |

| Reactivity | Provides reactive sites for further functionalization. | mdpi.com |

Derivatization for Tailored Chemical Properties and Enhanced Performance

The reactivity of the isocyanate groups in Hexane, 1,6-diisocyanato- allows for its use in a wide array of derivatization reactions to create polymers with specific and enhanced properties. qucosa.denih.gov HDI is a key monomer in the synthesis of polyurethanes and poly(urethane-urea)s. nih.govresearchgate.netmdpi.com In these reactions, HDI acts as a hard segment, reacting with polyols (for polyurethanes) or diamines (for polyureas) which form the soft segments. researchgate.netd-nb.info The resulting block copolymers exhibit a range of properties, from elastomers to rigid plastics, depending on the nature of the soft segment and the ratio of hard to soft segments. d-nb.info

The versatility of HDI extends to its use as a crosslinking agent. lookchem.com For instance, it can be used to crosslink gelatin, a natural polymer, by reacting with the amine and hydroxyl groups present in the gelatin structure. researchgate.net This crosslinking enhances the mechanical properties and thermal stability of the gelatin. researchgate.net Similarly, HDI is used to produce polymers for coatings and adhesives, where it improves durability, adhesion, and chemical resistance. lookchem.comresearchgate.net

Furthermore, HDI can be used to create prepolymers with terminal isocyanate groups. qucosa.de These prepolymers are then reacted with other molecules to build more complex polymer architectures. This approach offers better control over the final properties of the material. qucosa.de The modification of polymer end-groups with HDI is another strategy to tailor surface properties and improve compatibility in polymer blends. qucosa.de

Table 2: Examples of Derivatization using Hexane, 1,6-diisocyanato-

| Application | Resulting Polymer/Material | Enhanced Properties | Reference(s) |

| Polymer Synthesis | Polyurethanes, Poly(urethane-urea)s | Tailorable mechanical properties (elastomeric to rigid) | nih.govresearchgate.netmdpi.comd-nb.info |

| Crosslinking Agent | Crosslinked Gelatin, Coatings, Adhesives | Improved mechanical strength, thermal stability, durability, adhesion | lookchem.comresearchgate.netresearchgate.net |

| Prepolymer Synthesis | Isocyanate-terminated prepolymers | Controlled polymer architecture and properties | qucosa.de |

Controlled Functionalization Strategies for Specific Material Applications

Controlled functionalization strategies are essential for designing materials with precise properties for specific applications. With Hexane, 1,6-diisocyanato-, this control can be achieved through several approaches. One method involves the use of blocking agents, such as methyl ethyl ketone oxime, to temporarily protect the isocyanate groups. lookchem.com This allows for the controlled reaction of the polymer at a later stage, for example, during the curing of coatings or adhesives. lookchem.com

In the context of nanocomposites, the controlled functionalization of nanoparticles with HDI can lead to improved dispersion and interfacial adhesion within a polymer matrix. For example, the reaction of tin-based nanobuilding blocks with HDI has been demonstrated to create hybrid organic-inorganic networks. acs.orgacademie-sciences.fr

The reaction kinetics of HDI with different functional groups can also be exploited for controlled functionalization. The reaction of isocyanates with amines is generally faster than with hydroxyls, which in turn is faster than the reaction with water. researchgate.net This difference in reactivity can be used to selectively functionalize materials containing multiple reactive groups. Catalysts, such as dibutyltin (B87310) dilaurate, are often employed to control the reaction rates and ensure complete reaction. rsc.orgresearchgate.net

Furthermore, the stoichiometry of the reactants plays a crucial role in the final structure of the material. By controlling the molar ratio of HDI to other reactants, it is possible to produce linear polymers, crosslinked networks, or polymers with specific end-groups. researchgate.netmdpi.com This level of control is vital for applications ranging from biomedical devices, where biocompatibility and degradation rates are critical, to high-performance composites for electronics and aerospace. sigmaaldrich.comnih.govnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies in Hexamethylene Diisocyanate Research

Spectroscopic Techniques for Molecular and Macromolecular Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to analyze HDI and the polyurethanes derived from it. nih.govnih.govrsc.org

In the ¹H NMR spectrum of the HDI monomer, signals corresponding to the different methylene (B1212753) (-CH₂) groups in the hexane chain are observed. chemicalbook.comresearchgate.net The protons on the carbons adjacent to the isocyanate groups are the most deshielded and appear at a distinct chemical shift. For HDI-based polymers, the peak at approximately 1.20 ppm is attributed to the hydrogen atoms within the hexamethylene segment. researchgate.net The formation of urethane (B1682113) linkages introduces new signals, such as the N-H proton of the urethane group, which can be observed and used to monitor the reaction progress. researchgate.netkpi.ua

¹³C NMR spectroscopy provides complementary information, with distinct signals for the isocyanate carbon (-NCO) and each of the unique carbon atoms in the aliphatic chain of the HDI monomer. chemicalbook.comresearchgate.net Upon polymerization, the disappearance of the isocyanate carbon signal and the appearance of a new signal for the urethane carbonyl carbon confirm the formation of the polyurethane. researchgate.netsci-hub.st NMR analysis is crucial for confirming the structures of HDI-based polyisocyanates, including oligomers like trimers and pentamers. sci-hub.st

Table 1: Characteristic NMR Chemical Shifts (δ) for Hexamethylene Diisocyanate (HDI) and its Derivatives The following is an interactive data table. Click on the headers to sort the data.

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) | Compound Type |

|---|---|---|---|

| ¹H | -CH₂- (internal) | ~1.20 - 1.60 | HDI Monomer / Polymer |

| ¹H | -CH₂-NCO | ~3.30 | HDI Monomer |

| ¹H | -NH- (Urethane) | ~5.0 - 7.1 | Polyurethane |

| ¹³C | -CH₂- (internal) | ~26 - 31 | HDI Monomer / Polymer |

| ¹³C | -CH₂-NCO | ~43 | HDI Monomer |

| ¹³C | -N=C=O | ~122 | HDI Monomer |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying functional groups and is particularly well-suited for monitoring the reactions of isocyanates. thermofisher.com The most prominent and diagnostically important feature in the FTIR spectrum of HDI is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-NCO) group, which appears in the range of 2250-2285 cm⁻¹. remspec.comresearchgate.netpaint.org

This peak serves as a convenient spectroscopic marker for tracking the progress of polymerization. remspec.com As HDI reacts with a polyol to form a polyurethane, the intensity of the -NCO band decreases, eventually disappearing upon completion of the reaction. paint.orgresearchgate.net Concurrently, new absorption bands characteristic of the urethane linkage appear. These include the N-H stretching vibration around 3334 cm⁻¹, the C=O (urethane carbonyl) stretching vibration between 1700-1730 cm⁻¹, and the N-H bending vibration near 1518-1553 cm⁻¹. researchgate.netpaint.orgresearchgate.net This ability to monitor the consumption of reactants and the formation of products in real-time makes FTIR an invaluable technique for kinetic studies of polyurethane formation. remspec.com

Table 2: Key FTIR Absorption Bands in HDI and Polyurethane Analysis The following is an interactive data table. Click on the headers to sort the data.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

|---|---|---|---|

| ~3334 | N-H Stretch | Urethane (-NHCOO-) | Indicates urethane bond formation |

| ~2933 & 2860 | C-H Asymmetric & Symmetric Stretch | Methylene (-CH₂-) | Characteristic of the aliphatic backbone |

| 2250 - 2285 | -N=C=O Asymmetric Stretch | Isocyanate (-NCO) | Presence of unreacted HDI |

| ~1725 | C=O Stretch | Urethane (-NHCOO-) | Indicates urethane bond formation |

Raman Spectroscopy for Vibrational and Structural Analysis

Raman spectroscopy provides complementary vibrational information to FTIR and is also effective for analyzing isocyanate chemistry. acs.org While the asymmetric -NCO stretch is a dominant feature in the IR spectrum, it appears only weakly in the Raman spectrum. cdnsciencepub.com Conversely, the symmetric -NCO stretch gives rise to an intense Raman signal but is weak in the infrared spectrum. cdnsciencepub.com This complementarity allows for a more complete vibrational analysis.

Like FTIR, Raman spectroscopy can be used to monitor the kinetics of urethane formation by tracking the disappearance of isocyanate-related bands and the appearance of bands associated with the newly formed urethane linkages. acs.org The technique has been successfully applied to study HDI-based shape memory polyurethanes and nanocomposites, providing insights into their molecular structure. researchgate.netmdpi.com

Table 3: Characteristic Raman Shifts for Isocyanate Analysis The following is an interactive data table. Click on the headers to sort the data.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2270 | Asymmetric -N=C=O Stretch (Weak) | Isocyanate (-NCO) |

| ~1448 | Symmetric -N=C=O Stretch (Strong) | Isocyanate (-NCO) |

Mass Spectrometry (LC-MS, LC-MS/MS, GC-MS) for Reaction Product Identification

Mass spectrometry (MS) techniques are critical for the identification and quantification of HDI, its reaction products, and oligomeric species. spectrabase.com These methods are characterized by their high sensitivity and selectivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is often used for the analysis of the volatile HDI monomer. cdc.govcdc.gov For biological and environmental monitoring, this often involves hydrolysis of HDI derivatives back to the corresponding hexamethylene diamine, followed by derivatization and GC-MS analysis. cdc.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly powerful for analyzing less volatile and thermally sensitive molecules, such as HDI oligomers (e.g., isocyanurate trimers, biurets) and prepolymers. sci-hub.stastm.orgastm.org The high reactivity of the isocyanate group often necessitates derivatization with reagents like dibutylamine (DBA) or 1-(2-methoxyphenyl)piperazine to form stable urea (B33335) derivatives prior to analysis. researchgate.netsigmaaldrich.com LC-MS/MS provides enhanced selectivity, allowing for the quantification of complex mixtures of isocyanate monomers and oligomers, which is crucial for assessing potential exposures during applications like spray painting. astm.orgresearchgate.netyoutube.com

Table 4: Mass Spectrometry Techniques in HDI Research The following is an interactive data table. Click on the headers to sort the data.

| Technique | Analytes | Sample Preparation | Application |

|---|---|---|---|

| GC-MS | HDI Monomer, Hexamethylene diamine | Hydrolysis, Derivatization | Biological and environmental monitoring |

| LC-MS | HDI Monomers, Oligomers, Prepolymers | Derivatization (e.g., with DBA) | Identification of reaction products |

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis encompasses a group of techniques that measure the physical properties of a substance as a function of temperature. These methods are vital for characterizing the performance and processing parameters of HDI-based polymers.

Differential Scanning Calorimetry (DSC) for Phase Behavior and Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal properties of polymers, including those derived from HDI. nih.govresearchgate.net By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can detect and quantify thermal events such as glass transitions, melting, crystallization, and chemical reactions. dtic.mil

For HDI-based polyurethanes, which are segmented polymers, DSC curves typically reveal distinct thermal transitions associated with their soft and hard segments. nih.govmdpi.com The glass transition temperature (Tg) of the soft segment, which relates to the material's flexibility at low temperatures, can be clearly identified. At higher temperatures, endothermic peaks corresponding to the dissociation of hydrogen bonds and the melting of crystalline domains within the hard segments can be observed. dtic.milnih.gov The position and size of these peaks provide valuable information on the degree of phase separation, morphology, and thermal stability of the polymer, which are directly influenced by the linear structure of HDI. nih.govnih.gov

Table 5: Examples of Thermal Events in HDI-Based Polymers Measured by DSC The following is an interactive data table. Click on the headers to sort the data.

| Thermal Event | Temperature Range (°C) | Associated Segment | Significance |

|---|---|---|---|

| Glass Transition (Tg) | -73 to -64 | Soft Segment | Indicates transition from glassy to rubbery state |

| Endothermic Peak | 120 to 150 | Hard/Soft Segment | May indicate thermal decomposition or melting |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Characteristics

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition behavior of polymers derived from Hexamethylene Diisocyanate (HDI). By precisely measuring the change in a sample's mass as a function of temperature or time in a controlled atmosphere, TGA provides critical data on the material's thermal degradation profile. osti.gov This analysis is fundamental in determining the upper service temperature of HDI-based materials and understanding their decomposition mechanisms.

The thermal degradation of HDI-based polyurethanes is a complex, multi-stage process influenced by the chemical nature of both the hard and soft segments, their molar ratio, and the degree of phase separation. researchgate.netsrce.hr TGA experiments, often coupled with Derivative Thermogravimetric Analysis (DTG) which plots the rate of mass loss, can clearly delineate these decomposition stages. Typically, the first stage involves the degradation of the urethane linkages in the hard segments, which are generally less thermally stable, followed by the decomposition of the polyol soft segments at higher temperatures. srce.hrnih.gov

The atmosphere in which the analysis is conducted significantly impacts the decomposition pathway. In an inert atmosphere like nitrogen or helium, the material undergoes pyrolysis. For instance, HDI-based thermoplastic polyurethane elastomers have been shown to be stable up to 280–282°C in helium. nih.gov In an oxidative atmosphere, such as air, degradation typically initiates at lower temperatures; the same HDI-based elastomers begin to decompose at 252–265°C in synthetic air. nih.gov The presence of oxygen can accelerate the degradation process, particularly in the second stage, which corresponds to the oxidation of the char residue formed during the initial decomposition. srce.hr

Varying the heating rate in TGA experiments can provide deeper insights into the kinetics and mechanisms of decomposition. osti.gov Different heating rates can cause the resulting TG curves to shift or even intersect, a phenomenon that occurs when competing degradation reactions with different activation energies are present. osti.gov For a comprehensive understanding, TGA is often coupled with other analytical techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) to identify the volatile products evolved during decomposition. osti.govnih.gov

| Atmosphere | T1% (°C) (Temperature at 1% Mass Loss) | T5% (°C) (Temperature at 5% Mass Loss) | T10% (°C) (Temperature at 10% Mass Loss) |

|---|---|---|---|

| Helium (Inert) | 280–282 | 313–322 | 328–341 |

| Synthetic Air (Oxidative) | 252–265 | 305–309 | 319–322 |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic behavior of polymers derived from Hexamethylene Diisocyanate. wikipedia.orgyoutube.com This method involves applying a sinusoidal stress to a sample and measuring the resultant strain, which allows for the determination of the complex modulus. wikipedia.org The complex modulus consists of two components: the storage modulus (E'), which represents the elastic portion and is related to the material's stiffness, and the loss modulus (E''), which represents the viscous portion and is associated with the material's ability to dissipate energy. pbipolymer.com The ratio of the loss modulus to the storage modulus (E''/E') is the tan delta (tan δ), or damping factor, which provides information about the material's energy dissipation characteristics. youtube.com

DMA is particularly valuable for identifying thermal transitions in HDI-based polymers, most notably the glass transition temperature (Tg). wikipedia.orgyoutube.com The Tg is observed as a sharp drop in the storage modulus, a peak in the loss modulus, and a corresponding peak in the tan δ curve as the material transitions from a rigid, glassy state to a more flexible, rubbery state. youtube.com For example, a polyurethane synthesized from HDI, polytetramethylene ether glycol (PTMG), and 1,4-butanediol (BDO) was found to have a Tg of -48.2°C as determined by the peak of the tan δ curve. mdpi.com

Beyond the Tg, DMA provides insights into the micro-phase separation between the hard and soft segments in segmented polyurethanes, a key factor governing their mechanical properties. nih.govmdpi.com The degree of phase separation influences the Tg of the soft segment and can sometimes result in additional transitions related to the hard domains. nih.gov A lower loss peak temperature is often indicative of a higher degree of micro-phase separation. nih.gov The flexibility of the HDI molecular chain can lead to a low Tg and distinct phase separation when blended with other polymers, which can be observed as bimodal peaks in DMA results. mdpi.com By varying the temperature and frequency of the applied stress, DMA generates a comprehensive profile of the material's performance under different service conditions. pbipolymer.com

| Parameter | Description | Significance in HDI Polymer Research |

|---|---|---|

| Storage Modulus (E') | Measure of the stored elastic energy; represents the stiffness of the material. pbipolymer.com | Indicates load-bearing capacity and rigidity below and above Tg. youtube.com |

| Loss Modulus (E'') | Measure of the energy dissipated as heat; represents the viscous response. pbipolymer.com | Relates to damping properties and molecular motions. The peak often indicates Tg. youtube.com |

| Tan Delta (tan δ) | Ratio of Loss Modulus to Storage Modulus (E''/E'). youtube.com | A measure of damping or energy dissipation. The peak is commonly used to define Tg. mdpi.com |

| Glass Transition Temp (Tg) | Temperature at which the polymer transitions from a glassy to a rubbery state. wikipedia.org | Defines the upper service temperature for rigid applications and the lower limit for flexible ones. mdpi.com |

Morphological and Microstructural Characterization Methods

X-ray Diffraction (XRD) for Crystallinity and Phase Structure

X-ray Diffraction (XRD) is an essential analytical technique for investigating the crystalline structure and phase composition of materials synthesized using Hexamethylene Diisocyanate. The technique is based on the principle of Bragg's Law, where constructive interference occurs when X-rays are scattered by the ordered atomic planes within a crystalline lattice, producing a distinct diffraction pattern of sharp peaks. utah.edu In contrast, amorphous materials lack long-range order and produce only broad, diffuse halos in their diffraction patterns. utah.edu

For semi-crystalline polymers, such as many HDI-based polyurethanes, the XRD pattern is a superposition of sharp crystalline peaks on a broad amorphous halo. utah.eduresearchgate.net This allows for both qualitative and quantitative analysis of the material's structure. By analyzing the positions and intensities of the diffraction peaks, one can identify the crystalline phases present and determine their lattice parameters.

Furthermore, XRD is widely used to quantify the degree of crystallinity in HDI-based polymers. The integration method is a common approach, where the area under the crystalline peaks is compared to the total area under the entire diffraction pattern (crystalline peaks plus the amorphous halo). utah.edu This calculation yields the percent crystallinity, a critical parameter that profoundly influences the mechanical, thermal, and optical properties of the polymer. For example, XRD analysis has been used to confirm the semi-crystalline nature of poly(carbonate-urethane)s derived from HDI and to determine the crystallite size in polyurethane composites. researchgate.netresearchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about the surface of Hexamethylene Diisocyanate-based materials at the nanoscale. mccrone.comyoutube.com Unlike electron microscopy, AFM does not require a vacuum environment and involves a mechanical interaction between a sharp probe and the sample surface, making it exceptionally well-suited for characterizing polymer surfaces. youtube.com

In its most common mode, topography imaging, AFM generates a detailed 3D map of the surface, allowing for precise measurement of features such as surface roughness, grain size, and film thickness. mccrone.comazom.com This is critical for understanding how surface characteristics influence properties like adhesion and wettability. For instance, AFM has been employed to demonstrate a significant reduction in the surface roughness of fabrics coated with polyurethane. researchgate.net

Beyond topography, AFM can operate in various modes to probe different material properties. Phase imaging, in particular, is highly effective for characterizing polymer blends and composites. This technique maps the phase lag between the signal that drives the cantilever's oscillation and the cantilever's output signal. This phase lag is sensitive to variations in material properties like adhesion, stiffness, and viscoelasticity. anton-paar.commccrone.com Consequently, phase imaging can produce high-contrast images of the nanostructure of HDI-based materials, clearly delineating regions of different components (e.g., hard and soft segments in a polyurethane) or identifying phase separation that may not be visible in the topography image. mdpi.comanton-paar.com

Electron Microscopy (SEM, TEM) for Micro- and Nanoscale Morphology

Electron microscopy, encompassing both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides direct visualization of the micro- and nanoscale morphology of materials derived from Hexamethylene Diisocyanate. These techniques use a focused beam of electrons to generate high-resolution images, offering insights into the material's structure that are complementary to those obtained by probe microscopy and diffraction methods.

Scanning Electron Microscopy (SEM) is primarily used to examine the surface morphology of a material. It rasters an electron beam across the sample surface, and detectors collect secondary or backscattered electrons to form an image. SEM provides information on surface texture, porosity, and the size and shape of constituent particles or domains. For HDI-based materials, SEM is frequently used to observe the phase-segmented morphology of polyurethane dispersions, visualize the porous structure of foams, and assess the dispersion of fillers in nanocomposites. mdpi.com For example, SEM analysis of polyurethane/poly(ethyl methacrylate) composites revealed microphase separation, a finding that corroborated results from Dynamic Mechanical Analysis. mdpi.com

Transmission Electron Microscopy (TEM) offers higher spatial resolution than SEM and is used to investigate the internal structure of a material. A broad beam of electrons is passed through an ultrathin specimen, and the transmitted electrons are used to form an image. TEM can reveal details about the size, shape, and arrangement of nanoparticles, crystalline domains, and other internal features. While less common than SEM for general polymer characterization due to the requirement for very thin samples, TEM is invaluable for detailed nanostructural analysis of HDI-based nanocomposites and oligomers.

Chromatographic Methods for Separation and Quantification of Reaction Products

Chromatographic techniques are indispensable for the separation, identification, and quantification of Hexamethylene Diisocyanate (HDI) monomers, oligomers, and other reaction products. cdc.govsci-hub.st Given the high reactivity of the isocyanate group, analysis often requires a derivatization step to convert the analytes into stable compounds suitable for chromatographic separation. cdc.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for HDI analysis. cdc.gov Various official methods, such as those from NIOSH and OSHA, rely on HPLC. cdc.govosha.govosha.gov A common approach involves drawing air or wiping a surface and passing the sample through a medium containing a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (MPP) or 1-(2-pyridyl)piperazine (1-2PP), which reacts with the isocyanate groups to form stable urea derivatives. cdc.govosha.gov These derivatives are then separated on a column (e.g., a C18 or CN column) and quantified using detectors like Ultraviolet (UV), Fluorescence (FL), or Electrochemical detectors. cdc.govosha.gov For highly sensitive and specific analysis, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS), enabling the quantification of HDI monomers at parts-per-trillion (ppt) levels. researchgate.net

Gas Chromatography (GC) is another valuable tool, particularly when coupled with a Mass Spectrometry (MS) detector (GC/MS). It can be used for the analysis of HDI in biological media after hydrolysis of the sample to convert the isocyanate to its corresponding amine (hexamethylenediamine), followed by extraction and derivatization. cdc.gov Direct measurement of HDI monomer is also possible using GC with a nitrogen-sensitive thermionic specific detector. cdc.gov Furthermore, GC-based methods have been developed for the simultaneous analysis of total isocyanates after derivatization with reagents like 2-chlorobenzyl alcohol. jksoeh.org

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is specifically used to determine the molecular weight distribution of HDI-based polymers and prepolymers. sci-hub.st This technique separates molecules based on their size in solution. GPC is essential in research and quality control for characterizing the products of HDI oligomerization, allowing for the quantification of different species such as dimers, trimers (isocyanurates), pentamers, and other higher-molecular-weight oligomers. sci-hub.st

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography, also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers. researchgate.netpatsnap.com The principle of GPC is based on the separation of molecules according to their hydrodynamic volume in solution. astm.org Larger molecules are excluded from the pores of the stationary phase and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have longer elution times. astm.org This technique provides critical data on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. patsnap.com

In the context of Hexamethylene Diisocyanate research, GPC is instrumental in analyzing the oligomeric and polymeric products formed during polymerization reactions, such as the formation of polyisocyanates containing isocyanurate and biuret (B89757) structures. The molecular weight distribution of these prepolymers significantly influences the properties of the final polyurethane material. warwick.ac.uk

Detailed Research Findings:

A study on the synthesis of HDI-based polyisocyanates via cyclotrimerization utilized GPC to investigate the effects of various reaction parameters on the molecular weight distribution of the resulting products. researchgate.netsci-hub.st The research demonstrated a clear correlation between reaction time, temperature, and catalyst concentration and the molecular weight characteristics of the polyisocyanates.

For instance, the effect of reaction time on the molecular weight distribution of HDI-based polyisocyanates was systematically studied. Samples were taken at different time intervals during the reaction and analyzed by GPC. The results, as summarized in the table below, show an increase in both number-average molecular weight (Mn) and weight-average molecular weight (Mw) with longer reaction times, indicating the progression of the polymerization process. The Polydispersity Index (PDI) also evolves, reflecting changes in the breadth of the molecular weight distribution.

| Reaction Time (h) | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|

| 2 | 580 | 650 | 1.12 |

| 4 | 630 | 720 | 1.14 |

| 8 | 710 | 830 | 1.17 |

| 12 | 780 | 950 | 1.22 |

| 24 | 890 | 1150 | 1.29 |

Similarly, the concentration of the catalyst, tri-n-butylphosphine (TBP), was shown to have a significant impact on the molecular weight distribution. GPC analysis of polyisocyanates prepared with different TBP concentrations revealed that higher catalyst levels generally lead to higher molecular weights and broader distributions. sci-hub.stresearchgate.net

| TBP Concentration (wt%) | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|

| 0.1 | 550 | 610 | 1.11 |

| 0.5 | 710 | 830 | 1.17 |

| 1.0 | 820 | 1020 | 1.24 |

These GPC findings are crucial for optimizing the synthesis of HDI-based polyisocyanates to achieve desired molecular weight characteristics, which in turn dictates the performance of the resulting polyurethane materials.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This synergy allows for the effective separation, identification, and quantification of individual components within complex mixtures. bates.edu In the field of Hexamethylene Diisocyanate research, LC-MS is particularly valuable for the analysis of reaction mixtures, environmental samples, and biological matrices to detect and quantify HDI monomer, its oligomers (e.g., biuret and isocyanurate), and their derivatives. semanticscholar.orgresearchgate.netepa.gov

Due to the high reactivity of the isocyanate group, direct analysis of HDI is often challenging. Therefore, derivatization with a suitable reagent is a common strategy to form stable derivatives that are amenable to LC-MS analysis. semanticscholar.org Dibutylamine (DBA) is one such reagent that reacts with the isocyanate groups to form stable urea derivatives. semanticscholar.orgresearchgate.net

Detailed Research Findings: